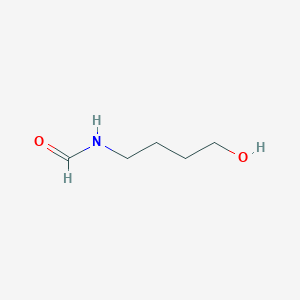
N-(4-hydroxybutyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxybutyl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 4-hydroxybutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)formamide can be achieved through the formylation of 4-hydroxybutylamine. One common method involves the reaction of 4-hydroxybutylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of amines, including 4-hydroxybutylamine . This method offers the advantage of being environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxybutyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-oxobutyl)formamide.
Reduction: The formamide group can be reduced to form N-(4-hydroxybutyl)amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-(4-oxobutyl)formamide
Reduction: N-(4-hydroxybutyl)amine
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
N-(4-hydroxybutyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of formamide-based reactions.
Biology: It is used in the development of in vivo models for studying bladder carcinogenesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cancer research.
Mécanisme D'action
The mechanism of action of N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In the context of bladder carcinogenesis, its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, acts as an alkylating agent that induces mutations in genes such as p53 and RAS . These mutations lead to the development of urothelial carcinomas, mimicking the progression of human bladder cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Used in bladder cancer research.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Another compound used to induce bladder cancer in laboratory animals.
N-methyl-N-nitrosourea (MNU): A genotoxic carcinogen used in cancer research.
Uniqueness
N-(4-hydroxybutyl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its applications in cancer research and biodegradable polymer production further highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
N-(4-hydroxybutyl)formamide |
InChI |
InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
Clé InChI |
MPLVDBXVAKMPPL-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


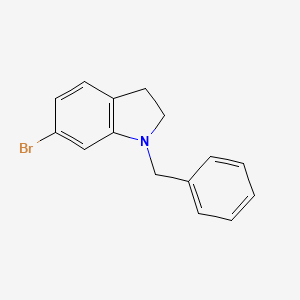
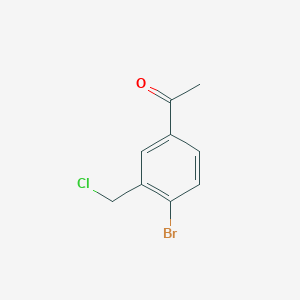
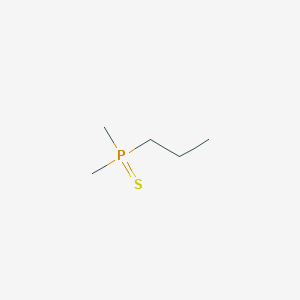
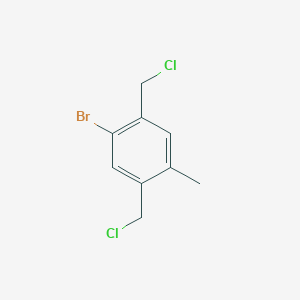
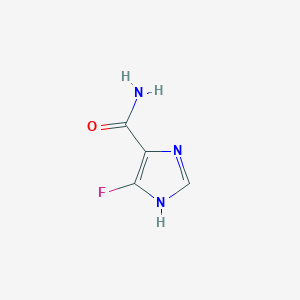

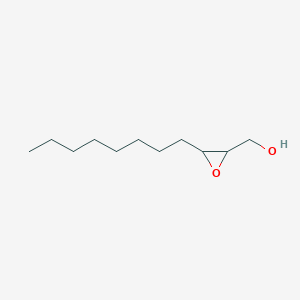
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

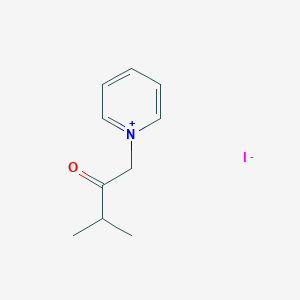
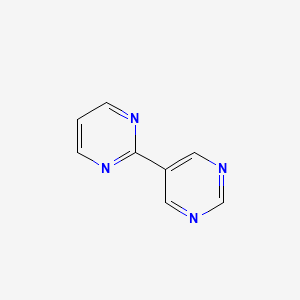
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
